2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring followed by the introduction of the chlorophenoxy group. The oxazole ring is then constructed, and finally, the piperazine moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
- 5-(4-methoxy-phenyl)-furan-2-carbaldehyde
- 5-(2-fluoro-phenyl)-furan-2-carbaldehyde
Uniqueness
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a derivative of oxazole and features a complex structure that is gaining attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The chemical structure can be represented as follows:
- Molecular Formula : C18H20ClN3O3
- IUPAC Name : this compound
- Molecular Weight : 353.83 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant activity against various bacterial strains and fungi.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | C. albicans | 8 µg/mL |
These findings suggest that the oxazole moiety may enhance the antibacterial and antifungal activities of the compounds.
Anticancer Properties
The anticancer potential of similar oxazole derivatives has also been explored. A study indicated that compounds with structural similarities to our compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study by Javed et al. (2020), a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity against breast cancer cells (MCF-7). The results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neuropharmacological activities.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24-8-10-25(11-9-24)20-17(12-22)23-19(28-20)18-7-6-16(27-18)13-26-15-4-2-14(21)3-5-15/h2-7H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQKPRZPCYHIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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